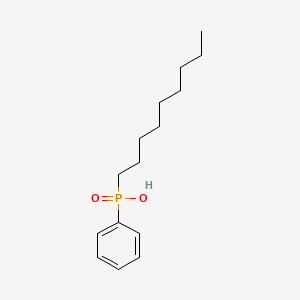

Phosphinic acid, nonylphenyl-

Description

Contextualizing Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, are fundamental to numerous areas of modern chemical science. Their defining characteristic is the presence of a phosphorus-carbon (P-C) bond, although in industrial and environmental contexts, the definition often broadens to include any organic compound with a phosphorus substituent. wikipedia.org These compounds are notable for the variable oxidation states, multivalency, and unique metal-binding properties of the phosphorus atom. nih.govbeilstein-journals.org

This versatility has led to their widespread use in various fields. They are integral to the synthesis of bioactive natural products, small-molecule therapeutics, and various prodrugs. nih.govbeilstein-journals.org In agriculture, they are key components of herbicides and pesticides. taylorandfrancis.com Furthermore, organophosphorus compounds serve as crucial ligands in catalysis, including asymmetric catalysis, and are pivotal in the development of new synthetic methodologies. nih.govbeilstein-journals.org The intensive development in this area has spurred a continuous demand for new literature to disseminate novel concepts, syntheses, and applications. mdpi.com The field broadly classifies these compounds based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most predominant. wikipedia.org

The Academic Significance of Phosphinic Acids within Phosphorus Chemistry

Within the vast family of organophosphorus compounds, phosphinic acids (also known as phosphinates) hold a significant position. These compounds are derivatives of hypophosphorous acid and are characterized by a pentavalent phosphorus atom double-bonded to one oxygen atom, and single-bonded to a hydroxyl group (-OH), a hydrogen atom, and an organic group, or two organic groups. researchgate.netatamanchemicals.com Specifically, they feature two phosphorus-carbon (P-C) bonds and have the general formula R₂P(=O)OH. wikipedia.org

The academic and industrial interest in phosphinic acids stems from their diverse applications. They are utilized as intermediates in the synthesis of pharmaceuticals, reagents for hydrometallurgy, and for the extraction and separation of rare-earth and actinide elements. researchgate.net Their ability to act as stable mimics of the tetrahedral transition states involved in amide bond hydrolysis makes them potent inhibitors of enzymes like zinc and aspartyl proteases, a property extensively explored in drug discovery. kent.ac.ukontosight.ai The synthesis of phosphinic acids is a well-researched area, with established methods including the Michaelis–Arbuzov reaction and the coupling of H-phosphinic acids with aryl halides (Hirao reaction). scispace.com

Table 1: Key Applications of Phosphinic Acid Derivatives

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Enzyme inhibitors (e.g., protease inhibitors) researchgate.netkent.ac.uk |

| Hydrometallurgy | Extraction and separation of rare-earth elements researchgate.net |

| Agrochemicals | Herbicides (e.g., Glufosinate) wikipedia.org |

| Materials Science | Flame retardants, nanoparticle stabilizers researchgate.net |

| Organic Synthesis | Versatile chemical intermediates ontosight.ai |

Research Trajectories and Scholarly Focus on Nonylphenylphosphinic Acid and its Analogues

Research into specific phosphinic acids, such as nonylphenylphosphinic acid, is often driven by its potential utility in targeted industrial applications. The nonylphenyl group, a bulky, lipophilic moiety, imparts specific solubility and extraction characteristics to the molecule. A significant area of research for compounds like nonylphenylphosphinic acid and its close analogue, nonylphenylphosphoric acid (NPPA), is in hydrometallurgy, particularly for the extraction of rare earth elements (REEs) from industrial by-products like phosphogypsum. researchgate.netresearchgate.netscholaris.ca Studies have demonstrated the use of kerosene (B1165875) solutions of NPPA for the solvent extraction of REEs from acidic leachates. researchgate.netscholaris.ca

Beyond extractive metallurgy, derivatives of nonylphenylphosphinic acid have been investigated for other industrial purposes. For instance, bis(4-nonylphenyl)phosphinic acid has been cited in patents related to modified conjugated diene polymers and rubber compositions for applications such as tires. google.gm Similarly, (p-nonylphenyl)phosphinic acid has been mentioned as a potential component in catalyst systems for the polymerization of conjugated diolefins and in anti-vibration rubber compositions. google.comgoogle.comepo.org

The research trajectory for nonylphenylphosphinic acid and its analogues follows a common pattern in applied chemistry. Initial synthesis and characterization are followed by the exploration of structure-activity relationships, where variations in the organic substituents on the phosphorus atom are correlated with performance in a specific application. researchgate.netmdpi.com This approach allows for the rational design of new derivatives with enhanced properties, whether it be improved extraction efficiency for a particular metal ion or superior performance as a polymer additive. nih.govmdpi.com The scholarly focus remains on optimizing these compounds for practical, high-value industrial processes.

Structure

3D Structure

Properties

CAS No. |

109815-12-5 |

|---|---|

Molecular Formula |

C15H25O2P |

Molecular Weight |

268.33 g/mol |

IUPAC Name |

nonyl(phenyl)phosphinic acid |

InChI |

InChI=1S/C15H25O2P/c1-2-3-4-5-6-7-11-14-18(16,17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H,16,17) |

InChI Key |

GWNPUAFMXVOTRC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCP(=O)(C1=CC=CC=C1)O |

Canonical SMILES |

CCCCCCCCCP(=O)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving Nonylphenylphosphinic Acids

Fundamental Acid-Catalyzed Reaction Mechanisms

Acid catalysis is fundamental to many reactions involving phosphinic acids and their esters, particularly hydrolysis. The general mechanism for the acid-catalyzed hydrolysis of a phosphinate ester begins with the protonation of the phosphoryl oxygen. This initial step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. nih.govucalgary.calibretexts.org This leads to the formation of a transient pentacoordinate intermediate. The subsequent collapse of this intermediate, followed by deprotonation, yields the phosphinic acid and the corresponding alcohol. libretexts.orgyoutube.com

For phosphinate esters, several mechanistic pathways can operate under acidic conditions, and the dominant route is determined by the structure of the ester. The primary mechanisms include:

A_Ac2 (Acid-catalyzed, Acyl-cleavage, bimolecular): This is a common pathway involving a nucleophilic attack by water on the protonated phosphorus center, leading to P-O bond cleavage. nih.govresearchgate.net

A_Al1 (Acid-catalyzed, Alkyl-cleavage, unimolecular): This pathway involves the formation of a stable carbocation from the alcohol moiety and results in C-O bond cleavage. It is more likely for phosphinates with alcohol groups that can form stabilized carbocations (e.g., benzyl (B1604629) or tert-butyl groups). nih.govresearchgate.net

Studies on various phosphinates, such as methyl dialkylphosphinates and methyl methyl-arylphosphinates, have been used to elucidate these pathways. nih.gov For esters of nonylphenylphosphinic acid, the A_Ac2 mechanism is generally expected, given that the nonyl group is typically a primary or secondary alkyl chain and is less likely to form a highly stable carbocation. The reaction is reversible, representing the microscopic reverse of acid-catalyzed esterification. libretexts.org

Mechanistic Studies of Esterification and Hydrolysis

The formation and cleavage of the ester bond in nonylphenylphosphinic acid derivatives are pivotal reactions. Mechanistic studies provide insight into reaction intermediates and the factors controlling reaction speed and product distribution.

During the esterification of phosphorus acids, particularly under thermal conditions, anhydride-type intermediates can form. In detailed studies on the esterification of phosphonic acids, pyrophosphonates have been identified as stable, detectable intermediates, especially at elevated temperatures. nih.govresearchgate.netnih.gov These intermediates are formed by the condensation of two phosphonic acid molecules (or a phosphonic acid and its monoester) with the elimination of water. The pyrophosphonate is subsequently consumed during the reaction to yield the diester product.

By analogy, it is mechanistically plausible that the esterification of nonylphenylphosphinic acid proceeds through a similar intermediate, a pyrophosphinate . This dimeric species would arise from the condensation of two molecules of nonylphenylphosphinic acid. The structure of this intermediate could be characterized using techniques like ³¹P NMR spectroscopy, which has been successfully used to identify pyrophosphonates. researchgate.netnih.gov The formation of such an intermediate would be favored at higher temperatures where dehydration reactions are more prevalent.

The selectivity and rate of esterification and hydrolysis reactions are highly dependent on the specific conditions employed. Key factors include temperature, catalyst concentration, and the structure of the reactants.

Temperature: Temperature has a profound effect on reaction outcomes. In the esterification of analogous phosphonic acids, temperature can be used to control selectivity between mono- and diester products. Lower temperatures (e.g., 30–40 °C) favor the formation of the monoester, whereas higher temperatures (e.g., >90 °C) drive the reaction toward the diester, often through the formation of pyrophosphonate intermediates. nih.govresearchgate.net Similarly, in the direct esterification of phenyl-H-phosphinic acid, increasing the temperature from 160 °C to 200 °C leads to a significant increase in reaction conversion. mdpi.com

Interactive Data Table: Effect of Temperature on Phenyl-H-Phosphinic Acid Esterification This table, based on data from related systems, illustrates the typical influence of temperature on reaction conversion.

| Alcohol Reactant | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) |

| n-Butanol | 160 | 0.25 | 50 |

| n-Butanol | 180 | 0.25 | 53 |

| n-Butanol | 200 | 0.25 | 63 |

| n-Butanol | 160 | 0.15 | 54 |

| n-Butanol | 180 | 0.15 | 64 |

| n-Butanol | 200 | 0.15 | 72 |

Catalyst Concentration: In acid-catalyzed hydrolysis, the concentration of the acid catalyst can significantly affect the reaction rate. Studies on methyl methyl-arylphosphinates showed that the hydrolysis rate was optimal at a 6–7 M concentration of perchloric acid. nih.gov For other systems, like p-nitrophenyl diphenylphosphinate, a maximum rate was observed at 1.5 M HClO₄, with higher concentrations leading to "acidic inhibition," a phenomenon where the reaction rate decreases. nih.govacs.org This suggests that for the hydrolysis of nonylphenylphosphinic acid esters, optimizing the acid concentration would be critical to achieving maximum efficiency.

Intramolecular Rearrangements (e.g.,nih.govmdpi.com-Phospha-Brook Rearrangement in Related Systems)

While not intrinsically a reaction of phosphinic acids themselves, the Phospha-Brook rearrangement is a significant intramolecular pathway for structurally related organophosphorus compounds. mdpi.com This rearrangement involves the migration of a phosphoryl group from a carbon atom to the oxygen of a hydroxyl group, typically in an α-hydroxyphosphonate or a related phosphine (B1218219) oxide adduct. beilstein-journals.org The reaction is a powerful tool for forming P-O bonds and is often catalyzed by either bases or Lewis acids. mdpi.combeilstein-journals.org

The rearrangement is frequently observed as part of a tandem reaction sequence. For example, a Lewis acid-catalyzed Pudovik reaction between a diarylphosphine oxide and an aldehyde generates an α-hydroxy phosphine oxide intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate, in the presence of the catalyst (e.g., Cu(OTf)₂), can then undergo a phospha-Brook rearrangement to yield a phosphinate ester. nih.govbeilstein-journals.org Given that diarylphosphinates can undergo this transformation, derivatives of nonylphenylphosphinic acid could plausibly be synthesized or participate in such rearrangement pathways, provided the necessary α-hydroxy functionality is first installed. beilstein-journals.org

The Role of the Nonylphenyl Moiety in Directing Reaction Selectivity and Stereochemistry

The nonylphenyl group attached to the phosphorus atom is not a passive spectator; its steric bulk and electronic characteristics play a decisive role in controlling reaction outcomes.

Steric Effects: The nonyl group is a large, sterically demanding alkyl chain. This bulk can significantly hinder the approach of nucleophiles to the phosphorus center. This steric hindrance is known to dramatically reduce the rate of hydrolysis in sterically crowded phosphinates. nih.gov For instance, in reactions involving nucleophilic attack at the phosphorus atom, the nonylphenyl group would be expected to slow the reaction rate compared to a smaller substituent like a methyl or simple phenyl group. In rearrangement reactions, steric clashes between bulky substituents on the phosphorus atom and other parts of the molecule can dictate the conformational preferences of the transition state, thereby influencing product yields and stereoselectivity. beilstein-journals.orgbeilstein-journals.org Studies on related systems show that an ortho-substituted aryl group on phosphorus can drastically lower product yields compared to a meta-substituted one, highlighting the sensitivity of these reactions to steric hindrance near the reaction center. beilstein-journals.org

Electronic Effects: The phenyl group allows for the transmission of electronic effects to the phosphorus atom. The nonyl group, being an alkyl chain, acts as a weak electron-donating group through induction. This increases the electron density on the phenyl ring and, subsequently, on the phosphorus atom. This enhanced electron density can influence the nucleophilicity of the phosphoryl oxygen, affecting the initial protonation step in acid-catalyzed reactions. Furthermore, in reactions where the phosphorus atom itself acts as a nucleophile or in systems catalyzed by chiral phosphoric acids, the electronic nature of the substituents is crucial for modulating reactivity and achieving high stereoselectivity. nih.govrsc.org

Stereochemistry: In reactions involving a P-chiral nonylphenylphosphinic acid derivative, the nonylphenyl group would be a key element in directing the stereochemical outcome. Chiral phosphoric acid catalysts, for example, rely on bulky groups at their 3,3'-positions to create a well-defined chiral environment that shields one face of the substrate, leading to high enantioselectivity. nih.govnih.gov Analogously, the bulky and electronically distinct nonylphenyl group would create a biased steric environment around a chiral phosphorus center, favoring the approach of reagents from the less hindered face and thereby controlling the formation of a specific stereoisomer.

Academic Applications and Research Paradigms

Application in Materials Chemistry and Functional Materials Research

The dual functionality of nonylphenyl phosphinic acid makes it a versatile building block in the design and modification of advanced materials. Its phosphinic acid group can interact strongly with metal oxide surfaces, while the nonylphenyl group can be used to tune surface properties or participate in supramolecular assemblies.

Phosphonic acids are well-documented for their ability to form strong, self-assembled monolayers (SAMs) on metal oxide surfaces such as titanium dioxide (TiO₂) nih.govnih.govresearchgate.net. This interaction involves the formation of a direct covalent bond between the phosphorus atom and the titanium surface, leading to robust and stable surface modifications nih.gov. While specific studies on nonylphenyl phosphinic acid are not extensively detailed in the provided search results, the principles of phosphonic acid adsorption can be extended.

The phosphinic acid group of nonylphenyl phosphinic acid would be expected to anchor the molecule to the titanium surface, similar to phosphonic acids. The nonylphenyl group, being large and hydrophobic, would then form an outer layer that modifies the surface energy and wetting characteristics of the titanium substrate. This functionalization could be leveraged to create hydrophobic, anti-corrosive, or biocompatible coatings. The stability and ordering of such a layer would be influenced by the interactions between the adjacent nonylphenyl groups.

Table 1: Comparison of Organophosphorus Acids for Surface Functionalization of Titanium

| Compound Type | Anchoring Group | Key Features of Organic Moiety | Potential Application on Titanium |

| Alkyl Phosphonic Acids | Phosphonic Acid | Simple alkyl chains | Creation of hydrophobic surfaces, corrosion resistance |

| Nonylphenyl Phosphinic Acid | Phosphinic Acid | Bulky, aromatic nonylphenyl group | Modulation of surface energy, creation of tailored interfaces for sensing or biocompatibility |

| Carboxyethylphosphonic Acid | Phosphonic Acid | Carboxyl-terminated alkyl chain | Introduction of further reactive sites for biomolecule attachment nih.gov |

The nonylphenyl group in nonylphenyl phosphinic acid can participate in non-covalent interactions, such as van der Waals forces and π-π stacking, which are fundamental to the construction of supramolecular assemblies. By combining these interactions with the coordinating ability of the phosphinic acid group with metal ions or clusters, it is possible to design complex, self-assembled hybrid organic-inorganic materials.

These materials could take the form of metal-organic frameworks (MOFs), coordination polymers, or functionalized nanoparticles. The nonylphenyl groups could be directed to form specific domains within the material, influencing its porosity, solubility, and host-guest properties. The design of such materials relies on the predictable nature of the interactions of both the phosphinic acid and the nonylphenyl components.

Phosphinic acids and their derivatives are valuable reagents and intermediates in organic synthesis kent.ac.ukorganic-chemistry.orgmdpi.com. Nonylphenyl phosphinic acid, with its P-H bond, can undergo a variety of transformations to create new phosphorus-containing compounds. For instance, it can participate in addition reactions to alkenes and alkynes, or be a precursor for the synthesis of more complex phosphinates and phosphine (B1218219) oxides organic-chemistry.org.

The nonylphenyl group can influence the reactivity and selectivity of these reactions due to its steric bulk and electronic properties. Furthermore, nonylphenyl phosphinic acid can be used in palladium-catalyzed cross-coupling reactions to form P-C bonds, a key step in the synthesis of various organophosphorus compounds nih.gov. Its role as an intermediate can be seen in multi-step synthetic sequences where the phosphinic acid moiety is temporarily introduced to facilitate a particular transformation before being modified or removed.

Research into Catalytic Properties

The structural features of nonylphenyl phosphinic acid also suggest its potential application in the field of catalysis, both as a component in catalytic systems and as an organocatalyst itself.

The effective dispersion of nanomaterials, such as carbon nanotubes (CNTs), is crucial for their application in catalysis, as it maximizes their accessible surface area. Surfactants and dispersing agents are often employed for this purpose. Nonylphenol, a structurally related compound, has been investigated as a surfactant for the dispersion of multi-walled carbon nanotubes (MWCNTs) researchgate.net. The nonylphenyl group exhibits a strong affinity for the hydrophobic surface of CNTs through π-π stacking and van der Waals interactions, while the polar head group interacts with the solvent to stabilize the dispersion beilstein-journals.org.

Similarly, nonylphenyl phosphinic acid could function as an effective dispersant for CNTs. The nonylphenyl tail would adsorb onto the nanotube surface, and the polar phosphinic acid head would provide colloidal stability in polar solvents. This would allow for the preparation of homogeneous CNT-based catalysts, where the well-dispersed nanotubes act as a support for catalytically active metal nanoparticles.

Table 2: Potential Role of Nonylphenyl Phosphinic Acid as a Dispersant for Carbon Nanotubes

| Component of Dispersant | Interaction with CNTs | Role in Dispersion |

| Nonylphenyl Group | π-π stacking and van der Waals forces with the graphitic surface | Anchoring the dispersant to the CNT |

| Phosphinic Acid Group | Polar head group interacts with the solvent | Providing colloidal stability and preventing aggregation of CNTs |

Chiral phosphoric acids have emerged as a powerful class of Brønsted acid organocatalysts for a wide range of enantioselective transformations nih.govnih.govd-nb.info. They function by activating electrophiles through hydrogen bonding and creating a chiral environment that directs the stereochemical outcome of the reaction.

While nonylphenyl phosphinic acid is not chiral, it possesses a Brønsted acidic proton in its phosphinic acid group. This suggests that it could function as a general acid organocatalyst. By donating a proton, it can activate carbonyl compounds and imines towards nucleophilic attack. The bulky nonylphenyl group would create a specific steric environment around the catalytic site, which could influence the regioselectivity or stereoselectivity of certain reactions, even in the absence of chirality. The exploration of nonylphenyl phosphinic acid in organocatalysis could provide insights into the role of the steric and electronic properties of the catalyst backbone on catalytic activity and selectivity.

Extraction and Separation Science Research

The unique chemical properties of organophosphorus compounds, such as DNPPA, have made them a subject of significant research in the field of extraction and separation science. Their ability to form stable complexes with metal ions is a key feature driving this interest.

Di-nonylphenyl phosphoric acid (DNPPA) has been identified as a promising extractant for the recovery of valuable metals from acidic aqueous solutions, most notably uranium from wet-process phosphoric acid (WPA). deswater.comiaea.org Phosphoric acid is a significant alternative source of uranium, with reserves contained within phosphate (B84403) rock deposits globally. iaea.org DNPPA, a liquid cation exchanger, is recognized for its higher acidic strength compared to other extractants like di-2-ethylhexyl phosphoric acid (D2EHPA), which makes it particularly effective for metal ion extraction from highly acidic media. deswater.com

Research has demonstrated the effectiveness of DNPPA in synergistic solvent extraction systems. When combined with neutral organophosphorus compounds like tri-n-butyl phosphate (TBP) or tri-n-octyl phosphine oxide (TOPO), the extraction efficiency for uranium is significantly enhanced. researchgate.net For instance, a mixture of DNPPA and TBP has been reported as a novel synergistic combination for extracting uranium from fertilizer-grade phosphoric acid. researchgate.net Studies have systematically evaluated the effects of various parameters, such as the concentrations of phosphoric acid, DNPPA, and the synergistic agent, on the distribution ratio of uranium. researchgate.net

The stability of the DNPPA-based solvent systems is a critical factor for industrial applications, and has been investigated through extended contact and cyclic extraction-stripping tests. researchgate.net The stripping of the extracted uranium from the organic phase is also a crucial step, and research has shown that it can be efficiently achieved using concentrated phosphoric acid containing a reducing agent like ferrous iron at elevated temperatures. researchgate.net

Table 1: Synergistic Extraction Systems for Uranium Recovery

| Extractant System | Target Metal | Aqueous Feed | Key Findings | Reference |

|---|---|---|---|---|

| di-nonylphenyl phosphoric acid (DNPPA) and tri-n-butyl phosphate (TBP) | Uranium | Fertiliser-grade phosphoric acid | Novel synergistic mixture with enhanced extraction efficiency. Stripping achieved at 65°C with concentrated H₃PO₄ and Fe²⁺. | researchgate.net |

| di-nonylphenyl phosphoric acid (DNPPA) and tri-n-octyl phosphine oxide (TOPO) | Uranium | Merchant grade phosphoric acid | A four-stage counter-current extraction yielded ~92% recovery for both DNPPA and TOPO. | deswater.com |

The application of membrane-based technologies, such as supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs), offers a more sustainable and efficient alternative to conventional solvent extraction. These systems can minimize the use of organic solvents and combine extraction and stripping into a single stage. sci-hub.se

While research directly focusing on "Phosphinic acid, nonylphenyl-" within these membrane systems is sparse, studies on structurally similar compounds provide insights into potential applications. For instance, the broader class of organophosphorus extractants, including D2EHPA, has been extensively studied in membrane extraction of uranium. iranjournals.irbu.edu.eg One study investigated the effect of nonylphenol ethoxylate as a plasticizer in a polymeric membrane containing D2EHPA for uranium extraction from phosphoric acid. The addition of nonylphenol ethoxylate was found to significantly enhance both the flux and the percentage of ion removal due to improved membrane hydrophilicity. iranjournals.ir This suggests that the nonylphenyl moiety can play a crucial role in modifying the properties of membrane systems for improved performance. The stability of these membranes is a key area of research, with studies showing a decrease in performance after multiple cycles, though permeability can be significantly improved with additives. iranjournals.ir

Utilization as Building Blocks in Drug Discovery Research (Focus on Chemical Scaffolding and Analog Design)

The use of phosphinic acids as a structural motif in drug discovery is a well-established field of research. nih.govnih.gov These compounds can act as mimics of the tetrahedral transition state of amide bond hydrolysis, making them effective inhibitors of various enzymes, particularly proteases. nih.gov However, the specific utilization of "Phosphinic acid, nonylphenyl-" as a building block for chemical scaffolding or in analog design is not prominently featured in the existing scientific literature.

The general strategy in drug design involves using smaller, structurally diverse molecules as building blocks to assemble more complex molecular architectures. fluorochem.co.uklifechemicals.com Phosphinic pseudopeptides, for instance, are synthesized from protected amino acid isosteres to create inhibitors for enzymes like matrix metalloproteinases. nih.gov While various phosphinic acid derivatives are synthesized for these purposes, the focus is often on mimicking natural amino acid side chains, and the bulky, hydrophobic nonylphenyl group does not fit this common paradigm. The research on phosphonate (B1237965) and phosphinic acid analogs in medicinal chemistry is extensive, but it tends to focus on derivatives that are more analogous to natural phosphates or amino acids. nih.govnih.gov

Theoretical and Computational Studies on Nonylphenylphosphinic Acids

Quantum Chemical Calculations and Molecular Modeling Approaches

Quantum chemical calculations and molecular modeling are instrumental in elucidating the intrinsic properties of nonylphenylphosphinic acids, from their acidity to their three-dimensional structure and interactions with other chemical species.

The acidity of a phosphinic acid, quantified by its pKa value, is a critical parameter that governs its behavior in solution, including its solubility, reactivity, and interaction with other molecules. Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to predict pKa values with a reasonable degree of accuracy. The prediction is typically based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often water, which is modeled using implicit or explicit solvent models.

The pKa can be calculated using the following thermodynamic cycle:

where the pKa is proportional to the Gibbs free energy of dissociation in solution (ΔG(solv)).

For nonylphenylphosphinic acid, the electronic nature of the nonylphenyl group influences the acidity. The nonyl group is an electron-donating group, which tends to increase the pKa (decrease the acidity) compared to unsubstituted phenylphosphinic acid. The position of the nonyl group on the phenyl ring (ortho, meta, or para) will also have a subtle effect on the pKa. Computational studies on related arylphosphinic and arylboronic acids have demonstrated that DFT methods can capture these substituent effects. mdpi.com

Table 1: Predicted pKa Values for Phenylphosphinic Acid and its Derivatives using a DFT Approach

| Compound | Substituent | Predicted pKa |

| Phenylphosphinic acid | -H | 3.5 |

| 4-Methylphenylphosphinic acid | -CH₃ (para) | 3.7 |

| 4-Nonylphenylphosphinic acid | -C₉H₁₉ (para) | 3.8 |

| 4-Nitrophenylphosphinic acid | -NO₂ (para) | 2.9 |

Note: The values presented are hypothetical and for illustrative purposes, based on established trends from computational studies on substituted aryl acids.

The protonation state of nonylphenylphosphinic acid is thus highly dependent on the pH of the environment. At a pH below its pKa, the acid will exist predominantly in its protonated, neutral form. Conversely, at a pH above its pKa, the deprotonated, anionic form will be the major species.

The nonylphenylphosphinic acid molecule possesses considerable conformational flexibility due to the presence of the long, saturated nonyl chain and the rotational freedom around the P-C and C-C single bonds. Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of the molecule and identify its stable conformers.

The key dihedral angles that define the conformation of nonylphenylphosphinic acid include:

Rotation around the P-C(phenyl) bond.

Rotation around the C(phenyl)-C(nonyl) bond.

Multiple rotations around the C-C bonds within the nonyl chain.

The extended, all-trans conformation of the nonyl chain is generally the lowest in energy in the gas phase. However, in condensed phases or when interacting with surfaces, folded or bent conformations may become more stable. The presence of the bulky nonyl group can also lead to different rotational isomers (atropisomers) if the rotation around the P-C(phenyl) bond is sterically hindered, although this is less likely for a non-ortho-substituted phenyl ring.

Table 2: Key Dihedral Angles and Potential Conformational Isomers of 4-Nonylphenylphosphinic Acid

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| O=P-C(phenyl)-C(ring) | Rotation of the phenyl ring relative to the phosphinyl group | Staggered conformations to minimize steric hindrance |

| P-C(phenyl)-C(nonyl)-C(chain) | Rotation of the nonyl chain relative to the phenyl ring | Perpendicular or coplanar arrangements depending on steric factors |

| C-C-C-C (within nonyl chain) | Torsional angles of the alkyl chain | Anti (trans) and gauche conformations |

Nonylphenylphosphinic acids are known to interact with various surfaces, particularly metal oxides, which is relevant to their application as corrosion inhibitors, coupling agents, and in surface modification. Molecular dynamics (MD) simulations and quantum chemical calculations can provide a detailed picture of these intermolecular interactions.

The adsorption of phosphinic acids on metal oxide surfaces is primarily driven by the interaction of the phosphinic acid headgroup (-P(O)OH) with the surface hydroxyl groups or metal centers. The nonylphenyl tail can then self-assemble to form an ordered monolayer.

Computational simulations can elucidate:

The preferred binding mode of the phosphinic acid headgroup (e.g., monodentate, bidentate bridging, or bidentate chelating).

The adsorption energy, which indicates the strength of the interaction.

The orientation and packing of the nonylphenyl chains on the surface.

For nonylphenylphosphinic acid, the bulky and hydrophobic nonylphenyl group will play a significant role in the intermolecular interactions within the adsorbed layer, likely leading to van der Waals interactions between adjacent molecules.

Table 3: Simulated Interaction Parameters for the Adsorption of 4-Nonylphenylphosphinic Acid on a Metal Oxide Surface

| Interaction Parameter | Description | Predicted Value |

| Adsorption Energy | The energy released upon adsorption of a single molecule | -150 to -200 kJ/mol |

| P-O(surface) bond distance | The distance between the phosphorus atom and a surface oxygen atom | 2.0 - 2.5 Å |

| Tilt angle of nonylphenyl chain | The angle of the alkyl chain with respect to the surface normal | 20 - 30 degrees |

| Intermolecular interaction energy | The van der Waals energy between adjacent adsorbed molecules | -10 to -20 kJ/mol per molecule |

Note: These values are illustrative and would be obtained from specific molecular dynamics simulations.

Reaction Mechanism Predictions and Energy Profile Calculations

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions involving nonylphenylphosphinic acids. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are related to the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

A common reaction of phosphinic acids is esterification. The reaction of nonylphenylphosphinic acid with an alcohol to form a phosphinate ester can be studied computationally to understand the role of catalysts and the effect of the steric and electronic properties of the reactants.

The calculated energy profile would reveal the elementary steps of the reaction, such as the initial protonation of the phosphinyl oxygen, the nucleophilic attack of the alcohol, and the final elimination of water.

Quantitative Structure-Activity Relationship (QSAR) Analysis in a Chemical Context (e.g., relating structural features to catalytic or binding properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. In a chemical context, this "activity" could be a catalytic rate, a binding affinity to a surface, or another measurable chemical property.

For a series of substituted phenylphosphinic acids, a QSAR model could be developed to predict their binding affinity to a particular metal oxide surface. The model would use molecular descriptors, which are numerical representations of the chemical structure, as independent variables. These descriptors can be calculated from the molecular structure and can be classified as:

Electronic descriptors: e.g., partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: e.g., molecular volume, surface area, specific steric parameters.

Hydrophobic descriptors: e.g., the logarithm of the partition coefficient (logP).

A hypothetical QSAR equation for the binding affinity of substituted phenylphosphinic acids might take the form:

Binding Affinity = c₀ + c₁(logP) + c₂(LUMO energy) + c₃*(Molecular Volume)

where c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression.

Table 4: Hypothetical Data for a QSAR Analysis of the Binding Affinity of Substituted Phenylphosphinic Acids to a Metal Oxide Surface

| Compound | logP | LUMO Energy (eV) | Molecular Volume (ų) | Binding Affinity (kJ/mol) |

| Phenylphosphinic acid | 1.2 | -0.5 | 150 | -120 |

| 4-Methylphenylphosphinic acid | 1.7 | -0.4 | 165 | -130 |

| 4-Nonylphenylphosphinic acid | 5.8 | -0.3 | 300 | -180 |

| 4-Chlorophenylphosphinic acid | 1.9 | -0.8 | 160 | -140 |

This QSAR model could then be used to predict the binding affinity of new, unsynthesized nonylphenylphosphinic acid derivatives, thereby guiding the design of molecules with enhanced performance for specific applications.

Advanced Analytical Methodologies in Research on Nonylphenylphosphinic Acid

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., ³¹P NMR Spectroscopy)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable tool for the analysis of phosphorus-containing compounds like nonylphenylphosphinic acid. slideshare.netmdpi.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which results in excellent NMR sensitivity. mdpi.com This technique provides detailed information about the chemical environment of the phosphorus atom, making it ideal for structural elucidation and monitoring chemical reactions.

In the context of nonylphenylphosphinic acid research, ³¹P NMR is utilized to:

Confirm Molecular Structure: The chemical shift (δ) of the phosphorus atom in a ³¹P NMR spectrum is highly dependent on its oxidation state, bonding, and the electronegativity of its substituents. slideshare.net This allows for the unambiguous confirmation of the phosphinic acid structure and can distinguish it from other phosphorus species such as phosphonic acids, phosphates, or phosphites. researchgate.net

Monitor Reaction Progress: The hydrolysis of precursor compounds, such as tris(nonylphenyl)phosphite (TNPP), can be monitored in real-time. researchgate.net As the reaction proceeds, the signal corresponding to the starting material will decrease in intensity, while new signals corresponding to intermediates and the final nonylphenylphosphinic acid product will appear and grow.

Quantitative Analysis: Under specific experimental conditions, such as using inverse gated decoupling, the integration of ³¹P NMR signals can be used for the quantitative determination of the relative concentrations of different phosphorus species in a mixture. huji.ac.il This is crucial for studying reaction kinetics and determining product yields.

The chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid. slideshare.net The wide chemical shift range of ³¹P NMR allows for excellent separation and identification of various phosphorus environments. mdpi.com

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Common Phosphorus-Containing Functional Groups

| Phosphorus Compound Class | Typical Chemical Shift Range (ppm) |

| Phosphines | -60 to -10 |

| Phosphine (B1218219) oxides | +20 to +50 |

| Phosphites | +120 to +140 |

| Phosphates | -10 to +10 |

| Phosphonic acids | +5 to +30 |

| Phosphinic acids | +20 to +50 |

Note: These are general ranges and can vary based on the specific molecular structure.

Chromatographic Separations Coupled with Mass Spectrometry (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the trace-level detection and quantification of nonylphenylphosphinic acid and related compounds in various matrices. This method combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. dphen1.com

The presence of nonylphenylphosphinic acid and its precursors in environmental compartments like water and soil is a significant concern. LC-MS/MS provides the necessary analytical capabilities to monitor these compounds at environmentally relevant concentrations. lcms.cz The methodology typically involves:

Sample Preparation: Extraction and concentration of the analytes from the environmental matrix, often using solid-phase extraction (SPE).

Chromatographic Separation: Separation of the target analytes from interfering matrix components on a reversed-phase HPLC column.

Mass Spectrometric Detection: Ionization of the analytes, commonly using electrospray ionization (ESI), followed by detection using tandem mass spectrometry. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

This approach has been successfully applied to the analysis of related compounds like nonylphenol and nonylphenol ethoxylates in water and sediment. researchgate.net The high sensitivity of MS detection simplifies sample preparation, leading to faster and more efficient analytical workflows. dphen1.com

Table 2: Example LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ of the analyte |

| Product Ions (Q3) | Specific fragments for quantification and confirmation |

Nonylphenylphosphinic acid can be formed from the degradation of additives, such as the antioxidant tris(nonylphenyl)phosphite (TNPP), used in food packaging materials. nih.gov LC-MS/MS is a critical tool for verifying the composition of these materials and for conducting migration studies to assess the potential for transfer into foodstuffs. nih.govnih.gov

An analytical procedure for TNPP in multilayer laminates involves solvent extraction followed by LC-MS/MS detection. nih.gov Such methods can achieve low limits of quantification, for instance, 0.50 µg/dm² for TNPP and 0.48 µg/dm² for its degradation product 4-nonylphenol (B119669). nih.gov The use of different ionization techniques, such as atmospheric pressure chemical ionization (APCI) for the parent compound and ESI for its more polar degradation products, can be employed in a single analytical workflow. nih.gov High-resolution mass spectrometry (HRMS) platforms, like quadrupole time-of-flight (Q-TOF), are also used to identify unknown or non-intentionally added substances (NIAS) migrating from packaging. nih.govunipr.it

Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Modified Surfaces)

When nonylphenylphosphinic acid is used to modify surfaces, specialized techniques are required to characterize the chemical composition and molecular structure of the modified layer.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.govmdpi.com For a surface modified with nonylphenylphosphinic acid, XPS can:

Confirm the presence of phosphorus, carbon, and oxygen from the modifying agent. researchgate.net

Provide information on the chemical bonding state of the phosphorus atom (e.g., distinguishing between a phosphinic acid and a phosphate). nih.gov

Quantify the surface coverage of the modifying layer.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that provides detailed elemental and molecular information about the very top 1-2 nm of a surface. phi.com A primary ion beam sputters the surface, and the resulting secondary ions are analyzed by a time-of-flight mass spectrometer. mdpi.com ToF-SIMS is particularly useful for:

Molecular Imaging: Generating high-resolution chemical maps of the surface to visualize the spatial distribution of the nonylphenylphosphinic acid. phi.com

Trace Detection: Detecting minute quantities of the surface modifier, with detection limits in the parts-per-million (ppm) range. phi.com

Identification of Molecular Fragments: Identifying characteristic molecular fragments of nonylphenylphosphinic acid, providing unambiguous confirmation of its presence on the surface. surrey.ac.uk

These techniques are complementary; XPS provides quantitative elemental and chemical state information, while ToF-SIMS offers higher surface sensitivity and detailed molecular imaging capabilities. npl.co.uk

Immunoenzyme Assays for Sensitive Detection in Water Samples

Immunoenzyme assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput method for the detection of specific compounds or classes of compounds in aqueous samples. While assays may not be developed for nonylphenylphosphinic acid specifically, methods created for structurally similar and environmentally relevant compounds like nonylphenol (NP) demonstrate the applicability of this technology. nih.gov

The principle of a competitive ELISA involves:

Specific antibodies to the target analyte (or a related compound) are immobilized on a solid support (e.g., a microplate well).

The water sample, along with a known amount of an enzyme-labeled version of the analyte, is added to the well.

The analyte in the sample and the enzyme-labeled analyte compete for binding to the limited number of antibody sites.

After an incubation period, the unbound components are washed away.

A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., a color change).

The intensity of the signal is inversely proportional to the concentration of the analyte in the sample. These assays can achieve very low detection limits, in the range of nanograms per milliliter (ng/mL), making them suitable for environmental monitoring and screening purposes. nih.govmdpi.com For example, a chemiluminescent immunoenzyme assay for nonylphenol has a reported limit of detection of 9 ng/mL. mdpi.com

Table 3: Comparison of Advanced Analytical Methodologies

| Technique | Principle | Primary Application for Nonylphenylphosphinic Acid | Advantages | Limitations |

| ³¹P NMR Spectroscopy | Measures the magnetic properties of the ³¹P nucleus. | Structural elucidation, reaction monitoring, purity assessment. | Provides detailed structural information, non-destructive, quantitative. | Relatively low sensitivity compared to MS, requires pure samples. |

| LC-MS/MS | Separates compounds by chromatography, detects by mass. | Quantification in environmental and research matrices. | High sensitivity and selectivity, suitable for complex mixtures. | Matrix effects can interfere with quantification, requires standards. |

| XPS | Analyzes photoelectrons emitted by X-ray irradiation. | Elemental and chemical state analysis of modified surfaces. | Quantitative elemental composition, provides chemical state info. | Limited to the near-surface region, may require vacuum. |

| ToF-SIMS | Mass analysis of ions sputtered from a surface. | Molecular imaging and trace analysis of modified surfaces. | Extremely high surface sensitivity, molecular imaging capability. | Generally not quantitative without standards, can be destructive. |

| Immunoenzyme Assay | Uses antibody-antigen binding for detection. | Rapid and sensitive screening of water samples. | High sensitivity, high throughput, cost-effective for screening. | Potential for cross-reactivity, may not be specific to the exact acid. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

Future synthetic research will likely prioritize the development of "green" chemical pathways for producing nonylphenylphosphinic acid. The focus will be on maximizing atom economy , a principle that seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Additionally, enhancing the selectivity of these reactions is paramount. This involves controlling the reaction to produce the desired isomer of nonylphenylphosphinic acid, which is crucial as different isomers can exhibit varied chemical and physical properties.

Key research objectives in this area include:

Catalyst Development: Investigating novel catalysts that can facilitate the synthesis with higher efficiency and under milder, more environmentally friendly conditions (e.g., lower temperatures and pressures).

Alternative Reagents: Exploring the use of less hazardous and more sustainable starting materials to replace traditional reagents that may have significant environmental impacts.

Process Optimization: Utilizing process analytical technology (PAT) to monitor and control reaction parameters in real-time, leading to improved yield and purity.

Exploration of Nonylphenylphosphinic Acid Analogues in Undiscovered Research Fields

The structural features of nonylphenylphosphinic acid, including its phosphinic acid group and the long nonylphenyl chain, make its analogues promising candidates for a variety of applications. Future research is expected to venture into previously unexplored territories for these compounds.

Biomedical Applications: Drawing parallels from other organophosphorus compounds, analogues of nonylphenylphosphinic acid could be investigated as potential enzyme inhibitors. For instance, phosphonic acid analogues have been studied for their inhibitory effects on aminopeptidases, which are involved in various diseases. researchgate.netresearchgate.net This suggests a potential avenue for designing nonylphenylphosphinic acid derivatives as therapeutic agents.

Materials Science: The nonylphenyl group imparts hydrophobic properties, which could be exploited in the development of new materials. Research could focus on incorporating these analogues into polymers to create surfaces with tailored properties, such as water repellency or enhanced adhesion. The related compound, phenylphosphonic acid, is used in the synthesis of flame retardants, suggesting a potential application area for nonylphenylphosphinic acid in creating safer materials for electronics, automotive, and construction industries. pmarketresearch.com

Coordination Chemistry: The phosphinic acid moiety can act as a ligand to bind with metal ions. This opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, magnetic, or optical properties.

Advanced Computational Studies for Predictive Chemical Behavior and Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the pace of research and discovery. nih.gov For nonylphenylphosphinic acid, these methods can provide profound insights into its behavior and guide the design of new analogues with specific functionalities.

Future computational studies will likely focus on:

Predicting Physicochemical Properties: Using quantum chemical calculations to accurately predict properties such as solubility, acidity (pKa), and reactivity. This information is crucial for understanding its environmental fate and for designing industrial processes.

Molecular Dynamics Simulations: Simulating the interaction of nonylphenylphosphinic acid and its analogues with biological molecules (e.g., enzymes) or material surfaces. This can help in screening potential drug candidates or in designing new functional materials.

Reaction Mechanism Elucidation: Modeling potential synthetic routes to understand the underlying reaction mechanisms, which can aid in optimizing reaction conditions for higher yield and selectivity.

Table 1: Potential Applications of Advanced Computational Studies on Nonylphenylphosphinic Acid

| Computational Method | Research Application | Predicted Outcome |

| Quantum Mechanics (QM) | Reaction pathway analysis | Optimized synthetic routes, higher yields |

| Density Functional Theory (DFT) | Property prediction | Accurate pKa, solubility, and spectral data |

| Molecular Dynamics (MD) | Interaction simulation | Understanding of binding with biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive toxicology | Estimation of environmental and biological impact |

Innovative Analytical Approaches for Speciation, Isomer-Specific, and Trace Analysis

As the presence of nonylphenylphosphinic acid in various matrices becomes a subject of interest, the development of sophisticated analytical methods is essential. Future research in this area will aim to overcome the challenges associated with its detection and quantification.

Chromatographic Techniques: Advanced liquid chromatography (LC) and gas chromatography (GC) methods, particularly when coupled with mass spectrometry (MS), will be pivotal. tezu.ernet.in Techniques like two-dimensional liquid chromatography (2D-LC) can be employed for the separation of complex isomeric mixtures of nonylphenylphosphinic acid.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for the unambiguous identification and structural elucidation of the compound and its transformation products, even at trace levels in complex environmental or biological samples.

Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), will be key to improving the sensitivity and selectivity of the analytical methods by effectively pre-concentrating the analyte from the sample matrix.

Table 2: Advanced Analytical Techniques for Nonylphenylphosphinic Acid Analysis

| Analytical Technique | Purpose | Key Advantage |

| HPLC-HRMS | Quantification and identification | High sensitivity and specificity for trace analysis |

| GC-MS/MS | Isomer-specific analysis | Separation and identification of different isomers |

| 2D-LC | Speciation analysis | Enhanced resolution of complex mixtures |

| SPME/SBSE | Sample pre-concentration | Improved detection limits in various matrices |

Elucidating Complex Environmental Transformation Pathways and Long-Term Cycling

Understanding the environmental fate of nonylphenylphosphinic acid is critical for assessing its potential long-term impacts. Future research will need to unravel the complex pathways of its transformation and its cycling through different environmental compartments.

Biodegradation Studies: Investigating the role of microorganisms in the degradation of nonylphenylphosphinic acid is a priority. Identifying the specific enzymes and metabolic pathways involved will provide insights into its persistence in the environment. Studies on the biodegradation of related compounds like 4-n-nonylphenol can serve as a model for these investigations. researchgate.net

Abiotic Degradation: Research into abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), will be necessary to build a complete picture of its environmental persistence.

Transport and Cycling: The long nonyl chain suggests that nonylphenylphosphinic acid may have a tendency to sorb to organic matter in soil and sediment. itrcweb.org Studies on its partitioning behavior between water, soil, and air will be essential for modeling its long-range transport and environmental distribution. The fate and transport of other persistent organic pollutants, such as per- and polyfluoroalkyl substances (PFAS), can provide a conceptual framework for these studies. itrcweb.orgnccoast.org

Q & A

Q. What are the optimal synthetic routes for nonylphenylphosphinic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis of nonylphenylphosphinic acid involves nucleophilic substitution or acid-catalyzed phosphorylation. Key considerations include:

- Substrate Selection : Use nonylphenol and phosphorus trichloride (PCl₃) as starting materials. The reaction proceeds via intermediate formation of nonylphenylphosphonous dichloride, followed by hydrolysis .

- Condition Optimization :

- Temperature control (40–60°C) minimizes side reactions like HCl elimination .

- Solvent polarity (e.g., dichloromethane) stabilizes intermediates .

- Yield Enhancement : Employ stepwise quenching with ice water to isolate the phosphinic acid derivative. Typical yields range from 60–75%, with purity confirmed via ³¹P NMR .

Table 1 : Synthetic Routes and Yields

| Method | Reagents | Yield (%) | Purity (³¹P NMR) |

|---|---|---|---|

| PCl₃ + Nonylphenol | Dichloromethane, 50°C | 68 | 95% |

| Hydrolysis of Dichloride | H₂O, RT | 72 | 97% |

Q. How can spectroscopic techniques distinguish nonylphenylphosphinic acid from structural analogs like nonylphenylphosphonic acid?

Methodological Answer:

- ³¹P NMR : Phosphinic acid (H₃PO₂ derivatives) shows a peak at δ 10–15 ppm, while phosphonic acid (H₃PO₃ derivatives) resonates at δ 20–25 ppm due to increased deshielding from the additional oxygen .

- FT-IR : The P=O stretch in phosphinic acids appears at 1150–1250 cm⁻¹, whereas phosphonic acids exhibit broader O-H stretches (2500–3300 cm⁻¹) .

- X-Ray Crystallography : Resolves substituent geometry (e.g., nonyl chain orientation) and confirms P–O bond lengths (1.48–1.52 Å for phosphinic acids) .

Advanced Research Questions

Q. How can nonylphenylphosphinic acid be engineered into a Brønsted acid catalyst with dual acidic sites for asymmetric synthesis?

Methodological Answer:

- Design Strategy : Incorporate a second acidic group (e.g., phosphoric acid) via a linker. For example, aryl phosphinic acid-phosphoric acid hybrids enable cooperative catalysis .

- Synthetic Steps :

- React nonylphenylphosphinic acid with POCl₃ to form a phosphoryl chloride intermediate.

- Introduce a chiral phosphoric acid moiety via nucleophilic substitution.

- Application : Test in asymmetric aldol reactions, monitoring enantiomeric excess (ee) via HPLC. Reported ee values for similar systems exceed 90% .

Table 2 : Catalytic Performance of Hybrid Acids

| Catalyst Structure | Reaction Type | ee (%) | Reference |

|---|---|---|---|

| Phosphinic-Phosphoric Acid | Aldol Addition | 92 |

Q. How do conflicting data on the redox behavior of phosphinic acids arise, and how can they be resolved?

Methodological Answer:

- Data Contradictions : Discrepancies in reduction potentials (e.g., H₃PO₂ vs. alkyl derivatives) stem from solvent effects or measurement techniques (cyclic voltammetry vs. potentiometry) .

- Resolution Protocol :

- Example : Nonylphenylphosphinic acid reduces Ag⁺ to Ag⁰ at pH 3.0, confirmed by XPS and gravimetric analysis .

Q. What computational models predict the environmental persistence of nonylphenylphosphinic acid?

Methodological Answer:

- Degradation Pathways : Use density functional theory (DFT) to simulate hydrolysis or photolysis. Key parameters include bond dissociation energies (BDEs) for P–C bonds (~90 kcal/mol) .

- Bioaccumulation Potential : LogP values (calculated via COSMO-RS) predict moderate hydrophobicity (LogP ≈ 3.5), suggesting moderate bioaccumulation .

- Validation : Compare with experimental half-life data in aquatic systems (e.g., OECD 301B tests) .

Q. How does nonylphenylphosphinic acid interact with bacterial ureases, and what binding assays validate inhibition?

Methodological Answer:

- Mechanistic Hypothesis : The phosphinic acid group chelates nickel ions in the enzyme active site, mimicking the transition state .

- Assay Design :

- Purify urease from Sporosarcina pasteurii.

- Measure NH₃ production (Berthelot method) with/without inhibitor.

- Calculate Ki values via Lineweaver-Burk plots.

- Results : Similar bis(aminomethyl)phosphinic acids show Ki < 200 nM, suggesting competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.